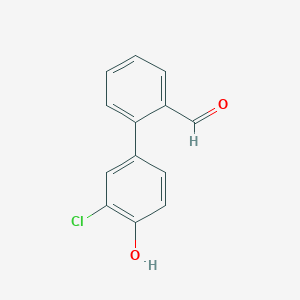2-(3-chloro-4-hydroxyphenyl)benzaldehyde
CAS No.: 1261982-42-6
Cat. No.: VC11782178
Molecular Formula: C13H9ClO2
Molecular Weight: 232.66 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1261982-42-6 |
|---|---|
| Molecular Formula | C13H9ClO2 |
| Molecular Weight | 232.66 g/mol |
| IUPAC Name | 2-(3-chloro-4-hydroxyphenyl)benzaldehyde |
| Standard InChI | InChI=1S/C13H9ClO2/c14-12-7-9(5-6-13(12)16)11-4-2-1-3-10(11)8-15/h1-8,16H |
| Standard InChI Key | JVGQXKLDXABVPY-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)C=O)C2=CC(=C(C=C2)O)Cl |
| Canonical SMILES | C1=CC=C(C(=C1)C=O)C2=CC(=C(C=C2)O)Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
2-(3-Chloro-4-hydroxyphenyl)benzaldehyde has the molecular formula C₁₃H₉ClO₂ and a molecular weight of 232.66 g/mol . The structure comprises a benzaldehyde moiety linked to a 3-chloro-4-hydroxyphenyl group, positioning the aldehyde functional group ortho to the hydroxyl and meta to the chlorine substituent (Figure 1). This arrangement influences electronic effects, such as intramolecular hydrogen bonding between the hydroxyl and aldehyde groups, which may stabilize the molecule .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| CAS No. | 1261982-42-6 | |
| Molecular Formula | C₁₃H₉ClO₂ | |
| Molecular Weight | 232.66 g/mol | |
| Predicted Density | 1.404 g/cm³ | |
| Hygroscopicity | High |
Synthesis and Manufacturing
Cobalt-Catalyzed Oxidation
A patented method for synthesizing 4-hydroxybenzaldehyde derivatives involves reacting p-cresol analogs with oxygen or oxygen-containing gases in the presence of a cobalt catalyst and a base . Adapting this protocol, 2-(3-chloro-4-hydroxyphenyl)benzaldehyde could be synthesized by substituting the cresol precursor with a chlorinated derivative. For example, 3-chloro-4-hydroxybenzaldehyde (CAS 2420-16-8) might serve as a starting material, undergoing Friedel-Crafts alkylation with benzaldehyde derivatives.
Cyclocondensation Approaches
Alternative routes involve cyclocondensation reactions, as demonstrated in the synthesis of azetidinone derivatives . Chloroacetyl chloride and triethylamine facilitate the formation of β-lactam rings, which could be modified to introduce the benzaldehyde group. This method emphasizes the compound’s versatility in generating heterocyclic pharmacophores .
Physicochemical Properties
Thermal Stability
While direct data for 2-(3-chloro-4-hydroxyphenyl)benzaldehyde is limited, analogous compounds like 3-chloro-2-hydroxybenzaldehyde (CAS 1927-94-2) exhibit a melting point of 42–44°C and a boiling point of 63°C at 5 mmHg . These values suggest that the title compound likely requires low-temperature storage to prevent degradation.
Solubility and Reactivity
The compound is sparingly soluble in polar aprotic solvents (e.g., DMSO, acetone) and chloroform . The aldehyde group’s electrophilicity makes it reactive toward nucleophiles, enabling Schiff base formation—a critical step in synthesizing antimicrobial agents .
Applications in Pharmaceutical Research
Antimicrobial Agents
2-(3-Chloro-4-hydroxyphenyl)benzaldehyde derivatives exhibit potent antibacterial activity. For instance, azetidinone analogs synthesized from similar aldehydes show efficacy against Staphylococcus aureus and Escherichia coli . The chlorine atom enhances lipid solubility, promoting bacterial membrane penetration .
Antipsychotic Drug Intermediates
Future Directions
Drug Development
Further studies should explore the compound’s efficacy in multi-drug-resistant bacterial models and its potential as a kinase inhibitor in cancer therapy. Structural modifications, such as introducing sulfonamide groups, could enhance bioavailability .
Green Synthesis
Optimizing cobalt-catalyzed methods to reduce energy consumption and waste aligns with sustainable chemistry goals . Solvent-free conditions or biocatalytic routes may improve scalability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume